4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one
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Overview
Description
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactam rings, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound is characterized by the presence of two fluorine atoms and two methoxy groups, which can significantly influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the imine intermediate: This step involves the condensation of 3,4-dimethoxybenzaldehyde with an amine to form an imine.
Cyclization to form the azetidinone ring: The imine intermediate is then reacted with a suitable reagent, such as phenoxyacetyl chloride, in the presence of a base like triethylamine, to form the azetidinone ring.
Introduction of fluorine atoms:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted azetidinones with different functional groups.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The presence of fluorine atoms and methoxy groups can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition of bacterial cell wall synthesis or other biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenyl)azetidin-2-one: Similar structure but lacks the phenoxy group.
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-methoxyphenyl)azetidin-2-one: Similar structure but has a methoxy group instead of a phenoxy group.
Uniqueness
The unique combination of methoxy groups, fluorine atoms, and a phenoxy group in 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one can significantly influence its chemical properties and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2NO4/c1-28-19-13-12-15(14-20(19)29-2)21-23(24,25)22(27)26(21)17-10-6-7-11-18(17)30-16-8-4-3-5-9-16/h3-14,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNORQSYCXUKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3OC4=CC=CC=C4)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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